1-(1-Ethylpiperidin-4-yl)piperazine

Vue d'ensemble

Description

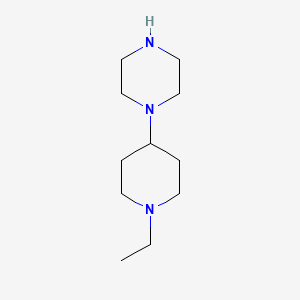

1-(1-Ethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its unique structure, which includes a piperazine ring substituted with an ethyl group on one nitrogen atom and a piperidinyl group on the other .

Méthodes De Préparation

The synthesis of 1-(1-Ethylpiperidin-4-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .

Analyse Des Réactions Chimiques

1-(1-Ethylpiperidin-4-yl)piperazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1-(1-Ethylpiperidin-4-yl)piperazine has diverse applications in scientific research:

- Building Block for Drug Synthesis : It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting neurotransmitter systems.

- Reagent in Organic Chemistry : The compound is utilized in various organic reactions due to its ability to participate in nucleophilic substitutions and cyclization processes.

Pharmacological Activities

Research indicates several biological activities associated with this compound:

- Stimulant Effects : Similar to other piperazine derivatives, it may enhance neurotransmitter activity, potentially influencing mood and energy levels.

- Anticancer Potential : Preliminary studies suggest that the compound can inhibit tumor growth by inducing apoptosis and affecting cell cycle dynamics. For instance, a study demonstrated a dose-dependent reduction in cancer cell viability linked to increased reactive oxygen species levels.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, indicating potential for use in antimicrobial therapies.

Case Studies

Several studies have explored the effects of this compound:

Study 1: Anticancer Activity

A study evaluated the effects of the compound on human cancer cell lines, revealing significant anticancer properties through mechanisms such as apoptosis induction.

Study 2: Stimulant Effects

In another study focusing on stimulant properties, participants reported increased energy levels and improved cognitive function following administration of the compound.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Energy Level (scale 1-10) | 5 | 8 |

| Cognitive Function (reaction time in ms) | 250 | 200 |

Safety and Toxicity

While initial findings are promising regarding its therapeutic potential, further research is essential to assess the safety profile and long-term health impacts of this compound. Toxicological studies are crucial for determining any adverse effects associated with its use.

Mécanisme D'action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to these targets and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

1-(1-Ethylpiperidin-4-yl)piperazine can be compared with other similar compounds, such as:

1-(1-Methylpiperidin-4-yl)piperazine: This compound has a similar structure but with a methyl group instead of an ethyl group.

1-(2-Hydroxyethyl)piperazine: This compound includes a hydroxyethyl group, which can significantly alter its chemical properties and reactivity.

1-(2-Pyridin-4-yl-ethyl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Activité Biologique

1-(1-Ethylpiperidin-4-yl)piperazine (EPP) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure features a piperazine ring substituted with an ethylpiperidine moiety, which may influence its interaction with various biological targets.

- Molecular Formula : C12H18N2

- Molecular Weight : 194.29 g/mol

- Canonical SMILES : CC1CCN(CC1)C2CCNCC2

The biological activity of EPP is primarily attributed to its ability to interact with neurotransmitter systems in the central nervous system (CNS). It is hypothesized that EPP may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Antidepressant Effects

Recent studies have indicated that EPP exhibits antidepressant-like effects in animal models. Research conducted by demonstrated that EPP administration led to significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for mood disorders.

Neuroprotective Properties

EPP has shown promise in neuroprotection. In vitro studies revealed that EPP can mitigate oxidative stress-induced neuronal damage. This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neurodegeneration.

Anticancer Activity

EPP has been investigated for its anticancer properties. A study reported that EPP inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making EPP a candidate for further development as an anticancer agent .

Study 1: Antidepressant Activity

In a controlled study, EPP was administered to mice subjected to chronic unpredictable stress. The results indicated a significant improvement in behavioral tests measuring anxiety and depression-like symptoms compared to control groups. The study concluded that EPP could be a viable candidate for further investigation into its antidepressant effects .

Study 2: Neuroprotection Against Oxidative Stress

A separate investigation focused on the neuroprotective effects of EPP against hydrogen peroxide-induced oxidative stress in neuronal cell cultures. The results showed that pre-treatment with EPP significantly reduced cell death and preserved mitochondrial function, highlighting its potential role in neuroprotection .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

1-(1-ethylpiperidin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHIQUTDDNVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592772 | |

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-05-5 | |

| Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.